3-Chloro-5-cholestene
Overview
Description
It is a compound with the molecular formula C27H45Cl and a molecular weight of 405.099 g/mol . This compound is characterized by the presence of a chlorine atom at the 3-position of the cholestene skeleton, which significantly alters its chemical properties compared to cholesterol.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chloro-5-cholestene can be synthesized from cholesterol through a series of chemical reactions. One practical method involves the stereoselective preparation of 3β-chloro-5-cholestene from inexpensive cholesterol. The process includes a sequential i-steroid/retro-i-steroid rearrangement promoted by boron trifluoride etherate and trimethylsilyl azide, converting cholest-5-en-3β-ol methanesulfonate to 3β-azido-cholest-5-ene with retention of configuration .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic chemistry techniques that can be scaled up for industrial purposes. The use of boron trifluoride etherate and trimethylsilyl azide in the rearrangement process is a key step in the production of this compound .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-cholestene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 3-position can be substituted with other functional groups.
Oxidation Reactions: The compound can be oxidized to form different derivatives.
Reduction Reactions: Reduction can lead to the formation of different hydrogenated products.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation reactions typically use catalysts like palladium on carbon.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as 3β-amino-5-cholestene, 3β-thiol-5-cholestene, and other halogenated derivatives .
Scientific Research Applications
3-Chloro-5-cholestene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex molecules.
Biology: The compound is used to study membrane dynamics and cholesterol metabolism.
Industry: It is used in the production of liquid crystals and other materials with specific optical properties.
Mechanism of Action
The mechanism of action of 3-chloro-5-cholestene involves its interaction with cellular membranes and enzymes involved in cholesterol metabolism. The chlorine atom at the 3-position alters the compound’s interaction with lipid bilayers, affecting membrane fluidity and function. Additionally, it can inhibit certain enzymes involved in cholesterol biosynthesis, leading to altered cellular cholesterol levels .
Comparison with Similar Compounds
Similar Compounds
Cholesterol (Cholest-5-en-3β-ol): The parent compound of 3-chloro-5-cholestene.
3β-Hydroxy-5-cholestene: A hydroxylated derivative.
3β-Bromo-5-cholestene: A brominated analogue.
3β-Iodo-5-cholestene: An iodinated analogue
Uniqueness
This compound is unique due to the presence of the chlorine atom, which imparts distinct chemical and physical properties. This modification enhances its utility in various applications, particularly in the study of membrane dynamics and the development of therapeutic agents .
Properties
IUPAC Name |
(8S,9S,10R,13R,14S,17R)-3-chloro-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H45Cl/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25H,6-8,10-17H2,1-5H3/t19-,21?,22+,23-,24+,25+,26+,27-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTVRYZXVVMZHHW-FNOPAARDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)Cl)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC(C4)Cl)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H45Cl | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white powder; [Acros Organics MSDS] | |
Record name | Cholesterol chloride | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/12967 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
96345-96-9, 910-31-6 | |
Record name | 3-Chlorocholest-5-ene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=96345-96-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cholest-5-ene, 3-chloro-, (3.beta.)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-β-chlorocholest-5-ene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.823 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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